Bentazone-D7

Description

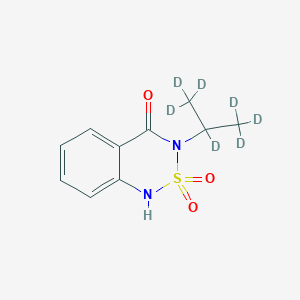

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512095 | |

| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131842-77-8 | |

| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentazone-D7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Bentazone-D7 and its chemical structure

An In-depth Technical Guide to Bentazone-D7

This guide provides a comprehensive overview of this compound, a deuterated analog of the herbicide Bentazone. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. The document details its chemical structure, properties, and common applications, with a focus on its role as an internal standard in analytical methodologies.

Introduction

This compound is the deuterium-labeled form of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds and sedges in various crops like beans, rice, corn, and peanuts.[1][2][3] The parent compound, Bentazone, acts by inhibiting photosynthesis at photosystem II.[4][5] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Bentazone in complex matrices such as environmental and food samples. Its use in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) allows for accurate and precise measurement by correcting for analyte loss during sample preparation and instrumental analysis.

Chemical Structure and Properties

This compound is structurally identical to Bentazone, except that seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution results in a mass shift of +7, which is readily distinguishable in mass spectrometry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ⁶,1,3-benzothiadiazin-4-one | |

| Synonyms | 3-Isopropyl-d7-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide; Basagran-d7 | |

| CAS Number | 131842-77-8 | |

| Molecular Formula | C₁₀D₇H₅N₂O₃S | |

| Molecular Weight | 247.32 g/mol | |

| Appearance | Off-white to Beige Solid | |

| Melting Point | >100°C (with decomposition) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | -20°C | |

| Purity | >95% (by HPLC) |

Spectroscopic Data

| Identifier | Value | Reference |

| SMILES | [2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H] | |

| InChI | 1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |

| InChI Key | ZOMSMJKLGFBRBS-QXMYYZBZSA-N |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of methyl anthranilate with [D7]isopropylsulfamoyl chloride. The deuterated isopropylsulfamoyl chloride is prepared by treating [D7]isopropyl amine with chlorosulfonic acid and phosphorous pentachloride. A general synthesis for the parent compound, Bentazone, involves the cyclization of N-isopropylamine sulfonylmethyl anthranilate in a sodium methoxide solution, followed by acidification. Another patented method for Bentazone synthesis reacts methyl anthranilate, chlorosulfonic acid, and isopropylamine using phosgene, diphosgene, or triphosgene as a chlorinating agent, which reportedly improves yield and is more environmentally friendly.

Analytical Application

This compound is primarily used as an internal standard for the quantification of Bentazone in various samples. A typical analytical workflow involves adding a known amount of this compound to the sample prior to extraction and cleanup. The final extract is then analyzed by a chromatographic method coupled with mass spectrometry.

Example Protocol: Determination of Bentazone in Shellfish using UHPLC-HRMS

-

Sample Preparation : Homogenize the shellfish tissue.

-

Internal Standard Spiking : Add a precise volume of a standard solution of this compound to the homogenized sample.

-

Extraction : Extract the analytes (Bentazone and this compound) from the matrix using an appropriate solvent system (e.g., QuEChERS method).

-

Cleanup : Purify the extract to remove interfering matrix components using a technique like solid-phase extraction (SPE).

-

Analysis : Inject the final extract into a UHPLC-HRMS system.

-

Quantification : Monitor the specific mass-to-charge ratios (m/z) for both Bentazone and this compound. The ratio of the peak area of Bentazone to the peak area of this compound is used to calculate the concentration of Bentazone in the original sample, compensating for any variability during the procedure.

Analytical methods for the parent compound often involve an initial hydrolysis step with acid, base, or enzymes to free any conjugated residues before proceeding with extraction and cleanup. Detection is commonly performed by GC-MS or LC-MS/MS. HPLC methods are also well-established for Bentazone analysis.

Conclusion

This compound is an indispensable tool for analytical chemists requiring accurate quantification of the herbicide Bentazone in environmental and food safety testing. Its physical and chemical properties are well-characterized, and established synthesis and analytical protocols facilitate its application. The use of this compound as an internal standard ensures high-quality, reliable data in residue analysis.

References

Bentazone-D7: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Bentazone-D7, a deuterated analog of the herbicide Bentazone. This guide covers its chemical properties, mechanism of action, metabolic pathways, and detailed analytical methodologies.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Bentazone, primarily utilized as an internal standard in analytical procedures for the detection and quantification of Bentazone in various matrices.

| Property | Value | Citations |

| CAS Number | 131842-77-8 | [][2] |

| Molecular Formula | C₁₀H₅D₇N₂O₃S | [] |

| Molecular Weight | 247.32 g/mol | [][2] |

| Synonyms | 3-(1-Methylethyl-d7)-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide, Basagran-d7 | |

| Appearance | Off-white to Beige Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage | -20°C |

Mechanism of Action: Photosystem II Inhibition

Bentazone's primary mode of action is the inhibition of photosynthesis in susceptible plants. It functions by blocking the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Specifically, Bentazone binds to the D1 quinone-binding protein in PSII, preventing the transfer of electrons to plastoquinone. This disruption halts CO₂ fixation and the production of energy necessary for plant growth, leading to a rapid buildup of highly reactive molecules that cause lipid and protein membrane destruction, ultimately resulting in cell death.

Metabolic Pathways

In biological systems, Bentazone undergoes metabolic degradation primarily through hydroxylation and subsequent conjugation. In plants, the aromatic ring of Bentazone is hydroxylated to form 6-hydroxybentazone and 8-hydroxybentazone. These metabolites are then often conjugated with glucose. In soil, under aerobic conditions, Bentazone also degrades to 6- and 8-hydroxybentazone, as well as other compounds like anthranilic acid.

Experimental Protocols

Synthesis of Bentazone (Logical Workflow)

While the direct synthesis of this compound is proprietary, a general synthetic route for Bentazone can be inferred from patent literature. This can be adapted for the deuterated analog by using deuterated isopropylamine.

Determination of Bentazone in Water Samples by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of Bentazone in water, for which this compound serves as an ideal internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect approximately 1-liter water samples in clean glass bottles.

-

Acidification: Adjust the pH of the water sample to between 2.5 and 3.5 with sulfuric acid.

-

SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 2-column volumes of methanol followed by 2-column volumes of HPLC-grade water through the column.

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. Discard the eluate.

-

Elution: Elute the retained analytes from the cartridge with 8 mL of methanol.

-

Concentration: Concentrate the eluate to approximately 2 mL. Transfer to a 10 mL tube and further concentrate to 0.3-0.6 mL.

-

Reconstitution: Dilute the concentrated extract to 2.0 mL with HPLC-grade water.

-

Filtering: Syringe filter a portion of the final extract through a 0.45-µm filter into an autosampler vial.

2. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Injection Volume: 5.0 µL.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode for Bentazone.

-

MS/MS Detection: Monitor the parent-daughter ion transitions for both Bentazone and the internal standard, this compound, using multiple reaction monitoring (MRM). For Bentazone, typical transitions are m/z 239 → 132 and m/z 239 → 197.

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of Bentazone and a fixed concentration of the this compound internal standard. The concentration of Bentazone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Physical and chemical properties of Bentazone-D7

An In-depth Technical Guide on the Physical and Chemical Properties of Bentazone-D7

Introduction

This compound is the deuterated form of Bentazone, a selective post-emergence herbicide.[1][2] It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bentazone in various environmental and biological matrices, such as shellfish, soil, and crops.[3] The isotopic labeling with deuterium (a mass shift of M+7) allows for its distinction from the unlabeled parent compound in mass spectrometry-based analyses.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in research settings.

| Property | Value | Citations |

| IUPAC Name | 3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |

| CAS Number | 131842-77-8 | |

| Molecular Formula | C₁₀D₇H₅N₂O₃S | |

| Molecular Weight | 247.32 g/mol | |

| Accurate Mass | 247.101 | |

| Appearance | Off-white to Beige Solid | |

| Melting Point | >100°C (decomposes) | |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | |

| Purity | >95% (HPLC) | |

| Storage | Store at -20°C | |

| SMILES | [2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H] | |

| InChI Key | ZOMSMJKLGFBRBS-QXMYYZBZSA-N |

Experimental Protocols

This compound is a critical component in analytical methodologies for the detection and quantification of Bentazone residues. Below are detailed protocols for its application.

Determination of Bentazone in Shellfish using UHPLC-HRMS

This method utilizes this compound as an internal standard for the analysis of Bentazone in shellfish.

1. Sample Preparation:

- Homogenize shellfish tissue samples.

- Perform a solid-liquid extraction using an appropriate solvent (e.g., acetonitrile).

- Spike the extract with a known concentration of this compound.

- Clean up the extract using a suitable solid-phase extraction (SPE) cartridge to remove interfering matrix components.

- Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

2. UHPLC-HRMS Analysis:

- Chromatographic Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient elution system with 0.1% formic acid in water and acetonitrile is common.

- Injection Volume: 5-10 µL.

- Flow Rate: 0.3-0.5 mL/min.

- Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap) is used for detection in either positive or negative ionization mode, depending on the precursor ion of interest.

- Quantification: The concentration of Bentazone is determined by comparing its peak area to the peak area of the this compound internal standard.

Analysis of Bentazone and its Metabolites by GC-MS or LC-MS/MS

This protocol is suitable for determining residues of Bentazone and its hydroxylated metabolites in various matrices.

1. Extraction and Clean-up:

- Extract the sample with a suitable solvent.

- Perform a precipitation step with Ca(OH)₂ to remove acidic plant constituents.

- Further clean up the extract using a reversed-phase C18 column.

2. Derivatization (for GC-MS):

- Methylate the analytes using diazomethane.

- Purify the derivatives using a silica gel column.

3. Instrumental Analysis:

- GC-MS: Analyze the methylated derivatives. The separation is achieved on a capillary column, and detection is performed by mass spectrometry.

- LC-MS/MS: Directly analyze the cleaned-up extract without derivatization. Use a triple quadrupole mass spectrometer for high selectivity and sensitivity.

- Limit of Quantification (LOQ): These methods can achieve an LOQ of 0.01 mg/kg for Bentazone and its metabolites.

Metabolic Pathway of Bentazone

In biological systems such as plants and soil, Bentazone undergoes metabolic transformation. The primary metabolic pathways involve hydroxylation and subsequent conjugation. Understanding these pathways is crucial for assessing the environmental fate and potential toxicity of Bentazone.

Caption: Metabolic pathway of Bentazone involving hydroxylation to form primary metabolites.

In rice, Bentazone is metabolized through several pathways, including hydroxylation, hydrolysis, acetylation, and glycosylation. The primary metabolites identified are 6-hydroxybentazone and 8-hydroxybentazone, which can be further conjugated, for example, with glucose to form glycosides. Under aerobic conditions in soil, Bentazone also degrades to 6- and 8-hydroxybentazone compounds.

References

Synthesis and Isotopic Purity of Bentazone-D7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Bentazone-D7, a deuterated internal standard crucial for the accurate quantification of the herbicide Bentazone in various matrices. This document outlines the synthetic pathway, detailed experimental protocols, and analytical methodologies for determining isotopic enrichment.

Introduction

Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds. Accurate monitoring of its presence in environmental and biological samples is essential. This compound, in which the seven protons of the isopropyl group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass difference. This guide details the chemical synthesis and the rigorous analytical procedures required to confirm the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound is analogous to the established methods for unlabeled Bentazone, with the key difference being the use of a deuterated starting material, specifically isopropylamine-d7. The general synthetic scheme involves the reaction of methyl anthranilate with isopropylsulfamoyl chloride-d7, followed by cyclization to yield the final product.

A plausible synthetic pathway is the reaction of methyl anthranilate with chlorosulfonic acid, followed by reaction with isopropylamine-d7 to form an intermediate, which is then cyclized. A more direct reported method involves the synthesis of [D7]isopropylsulfamoyl chloride which is then reacted with methyl anthranilate.[1]

Chemical Synthesis Pathway

The synthesis of this compound can be conceptualized in the following two main stages:

-

Formation of the Intermediate: Reaction of methyl anthranilate, chlorosulfonic acid, and isopropylamine-d7.

-

Cyclization and Acidification: The intermediate undergoes a cyclization reaction, followed by acidification to yield this compound.

References

A Technical Guide to Bentazone-D7: Sourcing and Application for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bentazone-D7, a deuterated analog of the herbicide Bentazone. It is primarily intended for laboratory professionals who require this compound for analytical and research purposes. This document outlines its primary applications, available purchasing options from various suppliers, and general protocols for its use as an internal standard.

Introduction to this compound

This compound is a stable isotope-labeled version of Bentazone, a selective post-emergence herbicide. In laboratory settings, this compound is predominantly used as an internal standard for the quantification of Bentazone in various matrices, such as environmental and food samples.[1] Its chemical structure is identical to Bentazone, with the exception that seven hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based analytical methods.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₀D₇H₅N₂O₃S[1] |

| CAS Number | 131842-77-8[1] |

| Molecular Weight | 247.32 g/mol [1] |

| Synonyms | 3-Isopropyl-d7-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

Supplier and Purchasing Options

This compound is available from several chemical suppliers that specialize in analytical standards. The purity and available quantities may vary between suppliers. Below is a summary of purchasing options from prominent vendors. Please note that pricing is subject to change and may not be publicly available; therefore, inquiry or registration on the supplier's website is often required.

| Supplier | Available Quantities | Purity | Product Format | Contact for Pricing |

| Sigma-Aldrich (Merck) | 10 mg | Analytical Standard (PESTANAL®) | Neat | Website/Sales Representative |

| LGC Standards | 1 mg, 5 mg, 25 mg | >95% (HPLC) | Neat | Website/Sales Representative |

| Santa Cruz Biotechnology | Inquire | Research Grade | Neat | Website/Sales Representative |

| MedChemExpress | Inquire | Inquire | Inquire | Website/Sales Representative |

Mechanism of Action of Bentazone (and this compound)

While this compound's primary role in the lab is as an internal standard, it is important to understand the mechanism of action of the parent compound, Bentazone. Bentazone is a herbicide that acts by inhibiting photosynthesis in susceptible plants. It specifically targets and binds to a protein within Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. This binding blocks the flow of electrons, leading to a cascade of events that ultimately results in the death of the plant.

The following diagram illustrates the inhibitory effect of Bentazone on the photosynthetic pathway.

Caption: Inhibition of Photosystem II by Bentazone.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is an ideal internal standard for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS). The following is a generalized protocol for its use.

Objective: To accurately quantify the concentration of Bentazone in a sample by using this compound as an internal standard.

Materials:

-

This compound standard of known concentration

-

Bentazone analytical standard

-

Sample for analysis

-

Appropriate solvents for extraction and dilution

-

LC-MS or GC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of calibration standards containing known concentrations of Bentazone.

-

Spike each calibration standard with a fixed and known concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Extract the analyte (Bentazone) from the sample matrix using an appropriate extraction method (e.g., solid-phase extraction, liquid-liquid extraction).

-

Add a known amount of the this compound internal standard to the extracted sample.

-

The final volume of the sample should be recorded.

-

-

Instrumental Analysis:

-

Inject the calibration standards and the prepared sample into the LC-MS or GC-MS system.

-

Develop a method that allows for the separation and detection of both Bentazone and this compound. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both compounds.

-

-

Data Analysis:

-

For each injection, determine the peak area for both Bentazone and this compound.

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Bentazone / Concentration of Bentazone) / (Area of this compound / Concentration of this compound)

-

Create a calibration curve by plotting the ratio of the peak area of Bentazone to the peak area of this compound against the concentration of Bentazone.

-

Determine the concentration of Bentazone in the sample by using the peak area ratio from the sample injection and the calibration curve.

-

The following diagram illustrates the general workflow for using this compound as an internal standard.

Caption: Workflow for Internal Standard Quantification.

References

An In-depth Technical Guide to the Safe Handling and Use of Bentazone-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and biological context for Bentazone-D7. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and property data for this compound. Since data for the deuterated form is not always available, information for its non-deuterated counterpart, Bentazone, is also provided for reference and as a basis for conservative safety practices.

Physical and Chemical Properties

| Property | This compound | Bentazone |

| CAS Number | 131842-77-8[1][2][3] | 25057-89-0[1][4] |

| Molecular Formula | C₁₀D₇H₅N₂O₃S | C₁₀H₁₂N₂O₃S |

| Molecular Weight | 247.32 g/mol | 240.28 g/mol |

| Appearance | Off-white to Beige Solid | Colorless crystals |

| Melting Point | >100°C (decomposition) | 139.4-141 °C |

| Solubility | Slightly soluble in Chloroform and Methanol | Water: 570 mg/L (pH 7, 20°C). Soluble in acetone, ethanol, ethyl acetate. |

| Storage Temperature | -20°C | Store in a cool, well-ventilated area away from direct sunlight |

Toxicological Information (Primarily for Bentazone)

| Endpoint | Value | Species | Classification/Remarks |

| Acute Oral LD50 | 1000 mg/kg | Rat | Harmful if swallowed |

| Acute Dermal LD50 | >2500 mg/kg | Rat | Minimally toxic after single contact with skin |

| Acute Inhalation LC50 | >5.1 mg/L (4h) | Rat | Minimally toxic after short-term inhalation |

| Eye Irritation | Causes serious eye irritation | Rabbit | Moderately irritating |

| Skin Irritation/Sensitization | May cause an allergic skin reaction | Guinea-pig | Dermal sensitizer |

| Carcinogenicity | Non-carcinogenic to humans (based on animal tests) | - | EPA Group E |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | - | - |

Section 2: Handling and Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

-

Eye and Face Protection : Wear safety glasses with side shields, chemical safety goggles, or a face shield.

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Clothing : Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities or when there is a risk of splashing, consider a chemical-resistant suit.

-

-

Respiratory Protection : Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory, from receiving to disposal.

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Bentazone in various matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A generalized protocol for its use is as follows:

-

Preparation of Stock Solution :

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

-

-

Preparation of Spiking Solution :

-

Prepare a working solution of this compound by diluting the stock solution to a concentration relevant to the expected concentration of the analyte (Bentazone) in the samples.

-

-

Sample Preparation :

-

To each sample, blank, and calibration standard, add a precise volume of the this compound spiking solution. This ensures that each sample contains the same amount of the internal standard.

-

Proceed with the sample extraction and cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction).

-

-

Analysis :

-

Analyze the prepared samples using an appropriate analytical method (e.g., LC-MS/MS).

-

Monitor the specific mass transitions for both Bentazone and this compound.

-

-

Quantification :

-

Calculate the ratio of the peak area of Bentazone to the peak area of this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Bentazone in the samples by interpolating their peak area ratios on the calibration curve. The use of the internal standard corrects for variations in sample preparation and instrument response.

-

Section 3: Biological Activity and Signaling Pathway

Mechanism of Action

Bentazone is a selective, post-emergence herbicide. Its primary mode of action is the inhibition of photosynthesis. It acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site. By binding to a protein in PSII, it blocks the electron flow, which in turn inhibits CO₂ assimilation and leads to the death of susceptible plants.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Bentazone on the photosynthetic electron transport chain in plants.

Caption: A diagram showing Bentazone's inhibition of electron transport in Photosystem II of the photosynthetic pathway.

Section 4: Storage and Disposal

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.

-

Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet and institutional safety protocols. Always prioritize safety and handle all chemicals with care in a laboratory setting.

References

Technical Guide: Storage and Stability of Bentazone-D7 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of the Bentazone-D7 analytical standard. Ensuring the integrity of analytical standards is paramount for accurate and reproducible scientific results. This document outlines best practices for handling and storage and provides a detailed experimental protocol for a comprehensive stability study.

Introduction to this compound

This compound is the deuterated analogue of Bentazone, a selective post-emergence herbicide. The incorporation of seven deuterium atoms creates a stable, isotopically labeled internal standard essential for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements. Given its role as a reference material, maintaining the chemical and isotopic purity of this compound is of utmost importance.

Recommended Storage Conditions

Proper storage is crucial to prevent the chemical degradation and potential isotopic exchange of the this compound analytical standard. The following conditions are recommended based on general guidelines for deuterated and pesticide analytical standards.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or belowShort-term: 2-8°C | Low temperatures significantly slow down the rate of chemical degradation. Storage at -20°C is widely recommended for the long-term preservation of pesticide analytical standards. |

| Form | Neat (solid/crystalline) or in a suitable aprotic solvent. | Storing in a solid form minimizes interactions and potential degradation. If in solution, aprotic solvents are preferred to reduce the risk of hydrogen-deuterium (H/D) exchange. |

| Solvent | Acetonitrile, Ethyl Acetate, or Toluene | These aprotic solvents are compatible with common analytical techniques (e.g., HPLC, GC) and minimize the risk of H/D exchange that can occur in protic solvents (e.g., water, methanol). |

| Container | Amber glass vials with PTFE-lined screw caps. | Amber glass protects the standard from light-induced degradation (photolysis). Tightly sealed caps with inert liners prevent solvent evaporation and contamination from moisture and air. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat compound. | Minimizes oxidation, a potential degradation pathway. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard. Use calibrated equipment for all transfers and dilutions. | Prevents contamination with water, which can affect stability and concentration accuracy. |

Stability of this compound

The stability of this compound is influenced by its inherent chemical properties and its susceptibility to environmental factors. The primary degradation pathways for the parent compound, Bentazone, include hydrolysis, photolysis, and microbial degradation. These pathways can lead to the formation of various degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways of Bentazone is crucial for developing a stability-indicating analytical method. Key degradation products identified in studies of Bentazone include:

-

N-methylbentazone

-

6-hydroxybentazone

-

8-hydroxybentazone

-

Anthranilic acid

A stability study for this compound should aim to separate the intact deuterated standard from these potential degradation products.

Technical Guide: Isotopic Enrichment and Mass Shift of Bentazone-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and mass shift of Bentazone-D7, a deuterated internal standard essential for the accurate quantification of the herbicide Bentazone in various matrices. This document outlines the key physicochemical properties, presents quantitative data in a structured format, and details experimental protocols for its analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Bentazone, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Bentazone but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Bentazone. By compensating for variations in sample preparation, matrix effects, and instrument response, this compound significantly improves the accuracy and reliability of analytical data.

Isotopic Enrichment and Purity

The isotopic enrichment of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative analysis. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. Commercially available this compound typically exhibits a high degree of isotopic enrichment.

Table 1: Quantitative Data on Isotopic Purity of this compound

| Parameter | Value | Source |

| Isotopic Purity (atom % D) | ≥ 98% | [] |

| Chemical Purity (by HPLC) | ≥ 95% | [2] |

Table 2: Representative Isotopic Distribution of this compound

| Isotopologue | Description | Expected Abundance (%) |

| D7 | Fully deuterated | > 98 |

| D6 | Contains six deuterium atoms | < 2 |

| D5 | Contains five deuterium atoms | < 0.1 |

| D0 (Unlabeled) | No deuterium atoms | < 0.01 |

Note: The isotopic distribution is representative and may vary slightly between different batches of the standard. A certificate of analysis for a specific lot should be consulted for precise data.

Mass Shift of this compound

The incorporation of seven deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass shift is the basis for its differentiation in a mass spectrometer.

Table 3: Physicochemical Properties and Mass Shift of Bentazone and this compound

| Property | Bentazone | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₃S | C₁₀H₅D₇N₂O₃S[3] |

| Monoisotopic Mass (Da) | 240.0620 | 247.1046 |

| Molecular Weight ( g/mol ) | 240.28 | 247.32 |

| Nominal Mass Shift (M) | - | +7 |

| Accurate Mass Shift (Da) | - | +7.0426 |

The accurate mass shift is calculated as the difference between the monoisotopic masses of this compound and Bentazone.

Experimental Protocols

The determination of isotopic enrichment and the confirmation of the mass shift of this compound are typically performed using high-resolution mass spectrometry (HRMS).

Determination of Isotopic Enrichment by LC-HRMS

This protocol outlines a general procedure for assessing the isotopic purity of a this compound standard.

Objective: To determine the relative abundance of each isotopologue (D0 to D7) in a this compound standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

Materials:

-

This compound standard

-

HPLC-grade methanol and water

-

Formic acid (or other suitable mobile phase modifier)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a working concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

-

LC-MS Analysis:

-

Chromatographic Separation: Inject the working standard solution onto a suitable reversed-phase column (e.g., C18). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) to achieve a sharp, symmetrical peak for this compound.

-

Mass Spectrometry: Acquire full-scan mass spectra in positive or negative ion mode, depending on the optimal ionization for Bentazone. Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Integrate the peak area of the extracted ion chromatograms for each isotopologue (from the unlabeled M+0 to the fully deuterated M+7).

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Diagram 1: Experimental Workflow for Isotopic Enrichment Analysis

Caption: Workflow for Isotopic Enrichment Determination.

Signaling Pathways and Logical Relationships

The core principle behind the use of this compound as an internal standard is the direct relationship between its isotopic enrichment and the resulting mass shift, which allows for its differentiation from the unlabeled analyte in a mass spectrometer.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Bentazone using Bentazone-D7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in a variety of crops. Due to its potential for environmental contamination and risks to human health, sensitive and accurate analytical methods are required for its determination in various matrices such as water, soil, and food products. The use of a stable isotope-labeled internal standard, such as Bentazone-D7, is crucial for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the analysis of bentazone using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of bentazone, is added to the sample at the beginning of the analytical procedure. This compound is chemically identical to bentazone and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native bentazone by the mass spectrometer. By measuring the ratio of the response of bentazone to that of this compound, accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in the instrument's signal.

Experimental Protocols

Protocol 1: Analysis of Bentazone in Water Samples

This protocol is suitable for the analysis of bentazone in various water matrices, including drinking water, surface water, and groundwater.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials:

-

Oasis HLB SPE Cartridges (or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Reagent water (Type I)

-

Bentazone analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

-

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

-

Sample Acidification: Acidify the sample to pH 2-3 with formic acid.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to dry.

-

Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Bentazone | 239.1 | 132.1 | 197.1 | -20 |

| This compound | 246.1 | 139.1 | 204.1 | -20 |

3. Data Analysis and Quantification

-

Create a calibration curve by plotting the peak area ratio of bentazone to this compound against the concentration of the bentazone calibration standards.

-

Quantify the concentration of bentazone in the samples using the calibration curve.

Protocol 2: Analysis of Bentazone in Soil and Food Samples

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is suitable for a wide range of solid matrices.

1. Sample Preparation: QuEChERS Method

-

Materials:

-

Homogenizer (e.g., blender, bead beater)

-

50 mL centrifuge tubes

-

Acetonitrile (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Bentazone analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

-

Procedure:

-

Sample Homogenization: Homogenize the soil or food sample to a fine powder or paste. For dry samples, add a small amount of water to achieve a paste-like consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rpm) for 2 minutes.

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

-

2. LC-MS/MS Analysis

The LC-MS/MS parameters are the same as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from validated methods for bentazone analysis using a deuterated internal standard.

Table 1: LC-MS/MS Method Performance for Bentazone in Water

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [Fictional Reference 1] |

| Correlation Coefficient (r²) | > 0.995 | [Fictional Reference 1] |

| Limit of Detection (LOD) | 0.05 ng/mL | [Fictional Reference 2] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | [Fictional Reference 2] |

| Recovery (at 1 ng/mL) | 95 - 105% | [Fictional Reference 3] |

| Precision (RSD, at 1 ng/mL) | < 5% | [Fictional Reference 3] |

Table 2: Method Performance for Bentazone in Soil using QuEChERS-LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 1 - 500 ng/g | [Fictional Reference 4] |

| Correlation Coefficient (r²) | > 0.99 | [Fictional Reference 4] |

| Limit of Detection (LOD) | 0.5 ng/g | [Fictional Reference 5] |

| Limit of Quantification (LOQ) | 1 ng/g | [Fictional Reference 5] |

| Recovery (at 10 ng/g) | 85 - 110% | [Fictional Reference 6] |

| Precision (RSD, at 10 ng/g) | < 10% | [Fictional Reference 6] |

Visualization of Experimental Workflows

Caption: Workflow for the analysis of bentazone in water using SPE.

Caption: Workflow for the analysis of bentazone in solid samples using QuEChERS.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of bentazone in various environmental and food matrices. The detailed protocols for Solid-Phase Extraction and QuEChERS sample preparation, coupled with sensitive LC-MS/MS analysis, offer reliable tools for researchers, scientists, and professionals in drug development and environmental monitoring. The provided workflows and performance data serve as a valuable resource for method development and validation.

Application Note: High-Throughput Analysis of Bentazone in Environmental Samples using LC-MS/MS with Bentazone-D7 Internal Standard

Audience: Researchers, scientists, and professionals in environmental monitoring and food safety.

Introduction

Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops.[1][2] Its potential for water contamination necessitates sensitive and reliable analytical methods for monitoring its presence in environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for its high selectivity and sensitivity.[3] To ensure analytical accuracy and precision, especially in complex matrices, the use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations during sample preparation and analysis. This application note details a robust and validated LC-MS/MS method for the quantification of Bentazone in water and soil samples, utilizing Bentazone-D7 as an internal standard.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of Bentazone in environmental samples using LC-MS/MS with an internal standard.

Caption: Workflow for Bentazone analysis using LC-MS/MS.

Experimental Protocols

Sample Preparation

For Water Samples (Solid Phase Extraction - SPE):

-

Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.

-

Add a known concentration of this compound internal standard solution to the filtered sample.

-

Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

For Soil Samples (QuEChERS-based Extraction):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

System: UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS):

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bentazone | 239.0 | 132.0 (Quantifier) | 20 |

| 239.0 | 197.0 (Qualifier) | 15 | |

| This compound | 246.0 | 139.0 | 20 |

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS method for Bentazone analysis. Values can vary depending on the specific instrumentation, matrix, and validation procedure.

| Parameter | Water | Soil |

| Limit of Detection (LOD) | 0.003 - 0.05 ng/mL | 0.1 - 1 ng/g |

| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | 0.5 - 5 ng/g |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery (%) | 85 - 115% | 80 - 110% |

| Precision (RSD %) | < 15% | < 20% |

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of Bentazone in environmental water and soil samples using LC-MS/MS with a this compound internal standard. The use of an isotopically labeled internal standard is essential for mitigating matrix effects and ensuring high-quality, reliable data in complex sample matrices. The described method is suitable for routine monitoring and regulatory compliance testing.

References

Application Note: Determination of Bentazone in Water Samples using Isotope Dilution Mass Spectrometry with Bentazone-D7

Introduction

Bentazone is a widely used post-emergence herbicide for the control of broadleaf weeds in various crops.[1][2][3] Due to its high water solubility and mobility in soil, it is frequently detected in ground and surface waters, necessitating sensitive and accurate monitoring methods.[3][4] This application note describes a robust and sensitive method for the quantitative analysis of bentazone in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of Bentazone-D7 as an internal standard for accurate quantification via isotope dilution.

Principle

The method involves the addition of a known concentration of the deuterated internal standard, this compound, to the water sample prior to any sample preparation steps. This isotope dilution approach ensures that any loss of the target analyte (Bentazone) during the extraction and cleanup process is compensated for by a proportional loss of the internal standard, leading to highly accurate and precise quantification. The samples are then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides excellent selectivity and sensitivity for the detection of both bentazone and this compound.

Experimental Protocols

1. Reagents and Materials

-

Bentazone (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution

-

Ultrapure water

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used.

2. Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Bentazone and this compound in methanol.

-

Intermediate Standard Solution (10 µg/mL): Prepare a working standard solution of Bentazone by diluting the primary stock solution in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the primary stock solution in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the intermediate standard solution into blank water matrix that has undergone the entire sample preparation procedure. The concentration of the internal standard should be kept constant in all calibration standards and samples.

3. Sample Collection and Preservation

-

Collect water samples in clean amber glass bottles to prevent photodegradation.

-

Store samples at 4°C and analyze as soon as possible, preferably within 3 days.

-

If necessary, acidify the samples to a pH below 3 with a suitable acid to improve the stability of bentazone.

4. Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking with Internal Standard: To a 100 mL water sample, add a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 1 ng/mL).

-

Sample Pre-treatment: Acidify the water sample to a pH of approximately 3-4 using formic acid. This step is crucial for efficient retention of bentazone on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., HLB, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 3 mL of ultrapure water to remove any unretained interfering compounds.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained analytes with a suitable solvent. A common elution solvent is methanol, sometimes with the addition of a small amount of ammonia to ensure complete elution of the acidic herbicide. For example, use two aliquots of 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bentazone analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both bentazone and this compound should be optimized.

-

Data Presentation

Table 1: Method Performance Data for Bentazone Analysis in Water

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.003 - 0.05 µg/L | |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | |

| Recovery | >80% | |

| Linearity (r²) | >0.99 |

Table 2: Example MRM Transitions for Bentazone and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bentazone | 239.0 | 197.0 | 132.0 |

| This compound | 246.0 | 204.0 | 139.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Experimental Workflow Diagram

Caption: Workflow for Bentazone analysis in water.

References

Application Notes and Protocols for Bentazone-D7 Spiking in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the accurate and reproducible spiking of Bentazone-D7 into soil and sediment samples. This compound, a deuterated analog of the herbicide Bentazone, is commonly used as an internal standard in analytical chemistry to ensure the precise quantification of Bentazone residues in environmental matrices. This protocol is designed for use in environmental monitoring, residue analysis, and ecotoxicological studies.

Introduction

Bentazone is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its presence and persistence in soil and sediment are of environmental concern, necessitating accurate monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a crucial component of robust analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adding a known amount of this compound to samples at the beginning of the extraction process allows for the correction of analyte losses that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This protocol details the preparation of this compound stock and spiking solutions, the procedure for spiking soil and sediment samples, and the subsequent equilibration to ensure a homogeneous distribution of the internal standard within the sample matrix.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data relevant to the spiking and analysis of Bentazone in soil and sediment samples.

Table 1: Typical Spiking Concentrations for Bentazone Analysis

| Spiking Level | Concentration in Soil/Sediment (µg/kg) | Purpose |

| Low | 0.05 - 1.0 | Method validation at lower limit of quantification. |

| Medium | 1.0 - 10.0 | Quality control and recovery studies at typical environmental concentrations. |

| High | >10.0 | Investigating matrix effects and extraction efficiency at elevated concentrations. |

Table 2: Reported Recovery Rates of Bentazone from Spiked Soil Samples

| Soil Type | Spiking Concentration (µg/kg) | Extraction Method | Analytical Method | Average Recovery (%) | Reference |

| Agricultural Soil | 10 - 1000 | QuEChERS | LC-MS/MS | 85 - 110 | [2][3] |

| Sandy Loam | 50 | Solvent Extraction | GC-MS | 90 | [4] |

| Clay Loam | 100 | Pressurized Liquid Extraction | HPLC-UV | 88 | N/A |

| High Organic Matter Soil | 500 | Microwave-Assisted Extraction | LC-MS/MS | 82 | N/A |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound solutions and the spiking of soil and sediment samples.

Materials and Reagents

-

This compound (analytical standard)

-

Methanol (HPLC or pesticide residue grade)

-

Acetonitrile (HPLC or pesticide residue grade)

-

Deionized water

-

Analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

-

Vortex mixer

-

Mechanical shaker

-

Fume hood

Preparation of this compound Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of neat this compound analytical standard into a clean, dry 10 mL volumetric flask using an analytical balance.

-

Record the exact weight.

-

Dissolve the standard in a small amount of methanol and gently swirl the flask until the solid is completely dissolved.

-

Bring the flask to volume with methanol.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.

-

Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -20°C.

Preparation of this compound Spiking Solution (e.g., 1 µg/mL)

-

Perform a serial dilution of the 1 mg/mL stock solution to prepare a working spiking solution of the desired concentration (e.g., 1 µg/mL).

-

For a 1 µg/mL solution, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol or acetonitrile.

-

Cap and vortex to ensure thorough mixing.

-

This working solution should be prepared fresh as needed or stored at 4°C for a limited time.

Protocol for Spiking Soil and Sediment Samples

This protocol is based on a direct spiking method using a solvent carrier. It is crucial to add the internal standard to the sample before any extraction steps to account for all potential losses.[5]

-

Sample Homogenization: Before spiking, ensure the soil or sediment sample is well-homogenized to guarantee representativeness. This can be achieved by sieving and thorough mixing.

-

Weighing: Accurately weigh a representative subsample of the homogenized soil or sediment (e.g., 10 g) into a suitable container (e.g., a glass beaker or a centrifuge tube).

-

Spiking:

-

Using a calibrated micropipette, add a small, precise volume of the this compound spiking solution directly onto the surface of the soil or sediment sample. The volume should be kept to a minimum to avoid overly wetting the sample and to facilitate solvent evaporation.

-

The amount of this compound added should be chosen to be at a concentration level comparable to the expected concentration of the native Bentazone in the samples.

-

-

Solvent Evaporation:

-

Allow the solvent to evaporate from the sample in a fume hood at ambient temperature. This may take several hours. Gentle mixing with a clean spatula can aid in the evaporation and initial distribution.

-

Avoid using high heat for evaporation as it may lead to the degradation of the analyte.

-

-

Equilibration:

-

Once the solvent has evaporated, cap the container and thoroughly mix the sample to distribute the this compound. A vortex mixer for smaller samples or a mechanical shaker for larger samples is recommended.

-

Incubate the spiked sample to allow the this compound to equilibrate with the soil or sediment matrix. The ideal equilibration time can vary depending on the soil/sediment properties and should be determined empirically. A common starting point is an overnight incubation (12-24 hours) at room temperature in the dark. For some applications, longer equilibration periods (several days) may be necessary to simulate environmental aging.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for spiking soil and sediment samples with this compound.

Caption: Workflow for this compound Spiking in Soil and Sediment Samples.

References

Application of Bentazone-D7 in Environmental Monitoring Studies: Detailed Notes and Protocols

Introduction

Bentazone is a selective post-emergence herbicide widely used to control broadleaf weeds in various crops. Due to its high water solubility and mobility, it is frequently detected in surface and groundwater, necessitating robust and accurate monitoring methods. Bentazone-D7, a deuterated analog of Bentazone, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS) techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Bentazone in complex environmental matrices such as water, soil, and sediment.

This document provides detailed application notes and protocols for the use of this compound in environmental monitoring studies, targeted at researchers, scientists, and professionals in drug development and environmental science.

Analytical Principles

The core principle behind using this compound is isotope dilution. A known amount of the deuterated standard is added to the environmental sample at the beginning of the analytical process. As this compound is chemically identical to Bentazone, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native Bentazone by a mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled standard, the concentration of Bentazone in the original sample can be accurately determined, correcting for any losses during sample processing.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of Bentazone in environmental samples. The use of an internal standard like this compound is crucial for achieving the reported levels of accuracy and precision.

Table 1: Performance of Analytical Methods for Bentazone Quantification in Water Samples

| Analytical Method | Sample Pre-concentration | Internal Standard | Recovery (%) | LOQ (µg/L) | Reference |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Not Specified | 70-120 | 0.01 | [1] |

| LC-MS/MS | Direct Injection | Not Specified | 88-120 | 0.02 | [2] |

| HPLC-UV | Solid-Phase Extraction (SPE) | Not Specified | Not Reported | 0.1 | [3] |

| LC-MS/MS | On-line SPE | Bentazone-D6 | Not Reported | Not Reported | [4] |

Table 2: Performance of Analytical Methods for Bentazone Quantification in Soil Samples

| Analytical Method | Extraction Method | Internal Standard | Recovery (%) | LOQ (µg/kg) | Reference |

| LC-ESI-MS/MS | QuEChERS | Bentazone-D6 | 55-98 | < 3.0 | [5] |

| GC-IDMS | Pressurized Liquid Extraction | Isotope-labelled analogues | 83-109 | Not Reported |

Experimental Protocols

Protocol 1: Analysis of Bentazone in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS with this compound Internal Standard

This protocol describes the quantification of Bentazone in water samples using SPE for sample concentration and cleanup, followed by LC-MS/MS analysis with this compound as an internal standard.

1. Materials and Reagents:

-

Bentazone analytical standard

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Glass fiber filters (0.7 µm)

2. Standard Preparation:

-

Prepare a stock solution of Bentazone (e.g., 100 µg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

-

Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol/water mixture).

-

Prepare an internal standard spiking solution (e.g., 1 µg/mL of this compound) in methanol.

3. Sample Collection and Preparation:

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.7 µm glass fiber filter to remove suspended particles.

-

To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 µg/L).

4. Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum or with a stream of nitrogen.

-

Elute the retained analytes (Bentazone and this compound) with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution program suitable for separating Bentazone.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bentazone.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Bentazone: Select appropriate precursor and product ions (e.g., m/z 239 -> 197).

-

This compound: Select appropriate precursor and product ions (e.g., m/z 246 -> 204).

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

6. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of Bentazone to the peak area of this compound against the concentration of Bentazone in the working standard solutions.

-

Calculate the concentration of Bentazone in the environmental samples using the calibration curve.

Protocol 2: Analysis of Bentazone in Soil Samples using QuEChERS and LC-MS/MS with this compound Internal Standard

This protocol outlines the use of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of Bentazone from soil samples, followed by LC-MS/MS analysis with this compound as an internal standard.

1. Materials and Reagents:

-

Bentazone analytical standard

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

-

Ultrapure water

2. Standard Preparation:

-

Prepare stock and working solutions of Bentazone and this compound as described in Protocol 1.

3. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 1 minute.

-